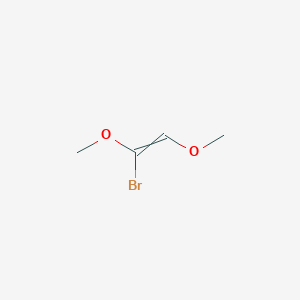
1-Bromo-1,2-dimethoxyethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,2-dimethoxyethene is an organic compound with the molecular formula C4H7BrO2 It is a derivative of ethene, where one hydrogen atom is replaced by a bromine atom and two hydrogen atoms are replaced by methoxy groups
Métodos De Preparación
1-Bromo-1,2-dimethoxyethene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethoxyethene with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the ethene derivative. Industrial production methods may involve large-scale bromination processes using specialized equipment to handle the reactive bromine gas safely.
Análisis De Reacciones Químicas
1-Bromo-1,2-dimethoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,2-dimethoxyethanol.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as 1,2-dimethoxyacetaldehyde.
Reduction Reactions: Reduction of this compound can yield 1,2-dimethoxyethane. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-1,2-dimethoxyethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-1,2-dimethoxyethene exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic addition reactions, where it forms bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved in these reactions depend on the specific conditions and the presence of other reactive species.
Comparación Con Compuestos Similares
1-Bromo-1,2-dimethoxyethene can be compared with other similar compounds such as:
1,2-Dimethoxyethane: This compound lacks the bromine atom and is used as a solvent in various chemical reactions.
1-Bromo-2,2-dimethoxyethane: Similar to this compound but with a different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-1,1-dimethoxyethane: Another brominated derivative with distinct reactivity due to the position of the bromine atom
Propiedades
Número CAS |
75144-28-4 |
|---|---|
Fórmula molecular |
C4H7BrO2 |
Peso molecular |
167.00 g/mol |
Nombre IUPAC |
1-bromo-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H7BrO2/c1-6-3-4(5)7-2/h3H,1-2H3 |
Clave InChI |
CNQFAWVHKQTATO-UHFFFAOYSA-N |
SMILES canónico |
COC=C(OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


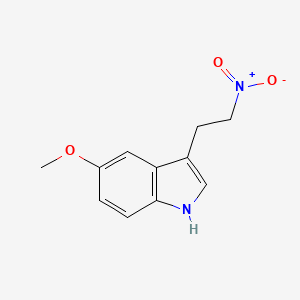
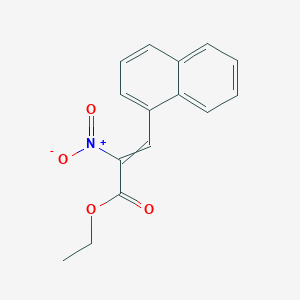
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

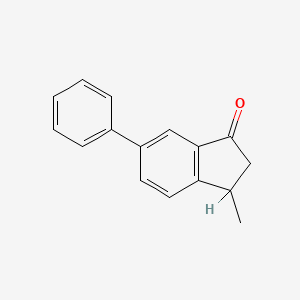
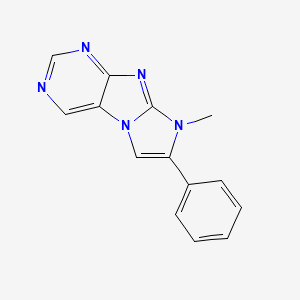
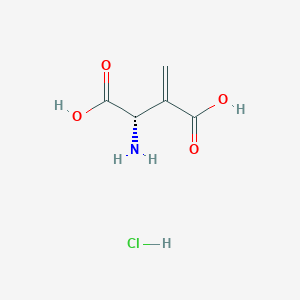


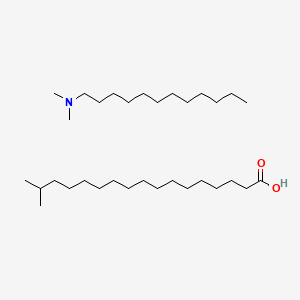
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
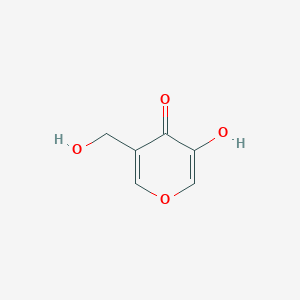
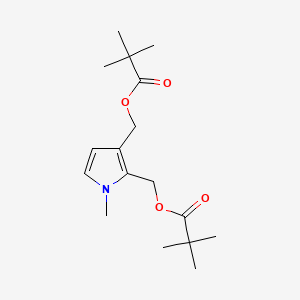
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)
